Calcium borate

Übersicht

Beschreibung

Calcium borate is a family of borate minerals and inorganic compounds that are salts of boric acid. These compounds are also often referred to as boron calcium oxides . The most common members of the calcium borate family include colemanite, nobleite, and priceite . They are usually crystalline solids, with some exceptions that are found in a powdered form .

Synthesis Analysis

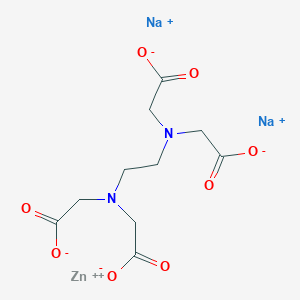

Calcium borate can be synthesized by reacting calcium metal with boric acid . Another approach for synthesis of calcium borate nanoparticles at ambient temperature is based on the diffusion of calcium and borate ions in gelatin hydrogel . The particle morphology depends on the gelatin pH .Molecular Structure Analysis

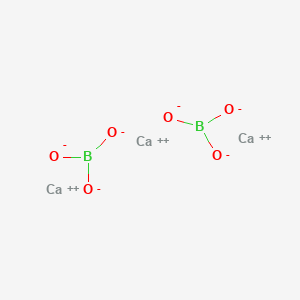

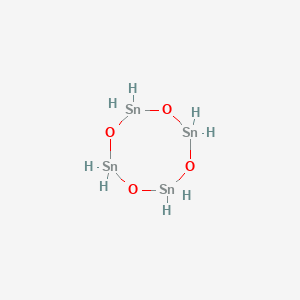

From a chemical perspective, the calcium borate structure consists of calcium (Ca), boron (B), and oxygen (O) atoms . The most common calcium borate, colemanite, is composed of two calcium atoms, six boron atoms, and eleven oxygen atoms, making the formula Ca 2 B 6 O 11 ·5H 2 O . The crystal lattice structure of calcium borates generally exhibits the properties of strong covalent bonds between boron and oxygen atoms, which result in their characteristic hardness and stability .Chemical Reactions Analysis

The synthesis of calcium borate nanoparticles involves the diffusion of calcium and borate ions in gelatin hydrogel . The electrostatic interactions between gelatin macromolecules and calcium borate crystals were also proved by HyperChem 8 modeling software .Physical And Chemical Properties Analysis

Generally, calcium borate compounds are white or colorless but can sometimes be found in other colors due to impurities . They are known for their hardness, a property they derive from the strong covalent bonds in their structure . In terms of solubility, they are generally insoluble in water but are soluble in strong acids . They typically have high melting points, further attesting to their stability .Wissenschaftliche Forschungsanwendungen

Agriculture : Calcium borate, when applied as a foliar treatment, enhances yield, fruit firmness, and nutrient concentration in apples (Asgharzade, 2012).

Biomedical Applications : Borate-based bioactive glasses with controllable degradation behavior, developed for use in bone tissue engineering, form a carbonate-substituted hydroxyapatite on their surfaces, showing bioactive potential (Yao et al., 2007).

Veterinary Science : Sodium borate affects serum calcium, magnesium, and phosphorus concentrations in dairy cattle during the peripartum period (Kabu et al., 2013).

Textile Industry : Calcium borate particles are used as flame retardants for cotton fabric, significantly reducing peak heat release rate and increasing limiting oxygen index (Rajpoot et al., 2021).

Nanotechnology : Well-dispersed calcium borate nanoparticles, with luminescent properties, are synthesized for use in radiation dosimetry (Haghiri et al., 2019).

Nutrition : Calcium fructoborate, a boron-based supplement, has anti-inflammatory properties and is beneficial for suppressing cytokine production (Scorei & Rotaru, 2011).

Construction Materials : Calcium borate is studied in calcium sulfoaluminate cement paste for the solidification of radioactive nuclear waste, affecting the hydration process (Chen et al., 2019).

Optical Materials : A noncentrosymmetric calcium borate exhibits strong second harmonic generation response, making it a potential material for deep-UV nonlinear optical applications (Wei et al., 2014).

Polymers : Calcium borate acts synergistically with other fire retardants in high-impact polystyrene, enhancing fire retardancy and thermal stability (Kaynak & Isitman, 2011).

Chemical Analysis : The effect of calcium oxide on the structure of borate glasses was investigated using Raman spectroscopy, revealing insights into the local arrangements of atoms (Maniu et al., 2003).

Environmental Remediation : Calcium borate derived hydroxyapatite effectively adsorbs fluoride ions in solutions, making it suitable for wastewater treatment (Liang et al., 2011).

Synthesis and Material Science : Calcium borate nanoparticles are synthesized through thermal treatment and their structure and size can be controlled by adjusting annealing conditions (Erfani et al., 2012).

Horticulture : Foliar application of calcium and boron improves the production and quality of sweet pepper seeds (Cardoso et al., 2022).

Crystallography : The crystal structure of synthetic calcium borate, a calcium analog of strontioborite, has been analyzed, contributing to the understanding of its properties (Yamnova et al., 2005).

Water Treatment : Hydrothermal treatment techniques have been developed for recovering boron from wastewater, converting it into recyclable calcium borate precipitate (Itakura et al., 2005).

Industrial Uses : The broad industrial applications of boron oxides, boric acid, and borates, including calcium borate, are explored, highlighting their extensive use in various sectors (Schubert, 2011).

Material Processing : The synthetic process of calcium borate for use as a non-pollution flux in ceramic decoration materials has been studied, optimizing reaction conditions (Cao et al., 2004).

Geochemistry : The influence of borate-boron on the crystal form of calcium carbonate provides insights into the interaction between borates and carbonates in natural processes (Kitano et al., 1979).

Wastewater Treatment : A study on treating boron-containing optoelectronic wastewater by precipitation with lime demonstrates the efficiency of calcium borate in removing boron from wastewater (Irawan et al., 2011).

Dosimetry : Calcium doped borate glass systems are investigated for their use in thermoluminescent dosimeters, relevant in medical and environmental applications (Rojas et al., 2006).

Safety And Hazards

While handling calcium borate, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Although calcium borate has a wide range of applications, it’s not without its challenges. Mining and processing the mineral can have environmental implications, and its low solubility can limit its effectiveness in certain applications . Research is being conducted into its potential uses in bioactive glasses and bone tissue engineering .

Eigenschaften

IUPAC Name |

tricalcium;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCLHFYFMCKBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Ca3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70930103 | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium borate | |

CAS RN |

12007-56-6, 12040-58-3, 13840-55-6, 1318-33-8 | |

| Record name | Calcium borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013840556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid (H3BO3), calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium borate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Orthoboric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)

![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)